molecular formula C8H14ClNO4 B2958036 (2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride CAS No. 2490344-58-4

(2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride

Cat. No. B2958036
CAS RN: 2490344-58-4
M. Wt: 223.65
InChI Key: PRKXUUTUBXNMJX-IBTYICNHSA-N
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Description

The compound “(2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride” is a derivative of piperidine, which is a widely used structural motif in organic chemistry . Piperidines are found in many pharmaceuticals and natural products .


Synthesis Analysis

While specific synthesis methods for “(2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride” were not found, a related compound, “(2R,6R)-hydroxynorketamine”, has been synthesized via chiral resolution from racemic norketamine using L-pyroglutamic acid .

Scientific Research Applications

Synthesis and Chemical Applications

Synthetic Pathways and Derivatives : The compound and its derivatives have been explored for their synthetic utility in organic chemistry. For instance, derivatives of this compound have been utilized in the synthesis of pyrrolizidine alkaloids, highlighting the importance of specific stereochemistry in generating complex natural product analogs (Matsumoto et al., 1992). Additionally, studies have demonstrated its application in the creation of novel organic molecules, such as hydroxytrichloropicolinic acids, using specific isotopic effects in NMR for structural elucidation (Irvine et al., 2008).

Material Science and Biochemistry : The compound has shown potential in material science and biochemistry, particularly as a spin-labeled probe in the study of peptides and proteins. It serves as an effective β-turn and 310/α-helix inducer in peptides, highlighting its utility in studying protein folding and structure (Toniolo et al., 1998).

Novel Synthetic Methods

Optically Active Compounds : Research has focused on the development of methods to synthesize optically active forms of related compounds, demonstrating the broader utility of such derivatives in asymmetric synthesis and chiral chemistry (Matsumura et al., 2000).

Catalytic Applications : The related chemistry has been applied in catalytic processes, such as in the stereoselective synthesis of pipecolic acid derivatives, showcasing the potential of these compounds in facilitating chemical transformations with high selectivity (Purkayastha et al., 2010).

Biochemical Studies

DNA Interaction Studies : Compounds structurally related to "(2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid; hydrochloride" have been investigated for their interactions with DNA, providing insights into base recognition and the potential for developing novel therapeutic agents (Gaugain et al., 1981).

Chemical Stability and Protecting Groups

Protecting Group Applications : The ester functionality inherent to the compound has been explored for its stability under various chemical conditions, making it a valuable protecting group in organic synthesis. This showcases the compound's versatility in protecting carboxylic acids from reactive conditions (Kurosu et al., 2007).

properties

IUPAC Name

(2R,6S)-6-methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4.ClH/c1-13-8(12)6-4-2-3-5(9-6)7(10)11;/h5-6,9H,2-4H2,1H3,(H,10,11);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKXUUTUBXNMJX-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@@H](N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride

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